3-Amino-2-(3-bromophenyl)propanoic acid
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Overview
Description
3-Amino-2-(3-bromophenyl)propanoic acid is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of phenylalanine, where the phenyl group is substituted with a bromine atom at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(3-bromophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzaldehyde and malonic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium ethoxide as a base.
Purification: The crude product is purified through recrystallization to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar starting materials and reaction conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(3-bromophenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylalanine derivatives, while oxidation and reduction reactions can produce different amino acid derivatives .
Scientific Research Applications
3-Amino-2-(3-bromophenyl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-2-(3-bromophenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- ®-2-Amino-3-(3-bromophenyl)propanoic acid
- ®-3-Amino-3-(2-bromophenyl)propanoic acid
- 3-(2-Bromophenyl)propionic acid
Uniqueness
3-Amino-2-(3-bromophenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
1017788-27-0 |
---|---|
Molecular Formula |
C9H10BrNO2 |
Molecular Weight |
244.08 g/mol |
IUPAC Name |
3-amino-2-(3-bromophenyl)propanoic acid |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13) |
InChI Key |
GVIOMYJBOBTPKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CN)C(=O)O |
Origin of Product |
United States |
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